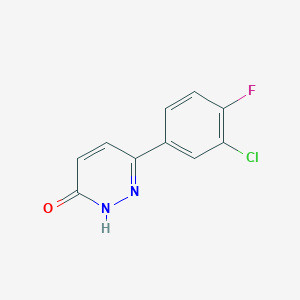

6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-chloro-4-fluorophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2O/c11-7-5-6(1-2-8(7)12)9-3-4-10(15)14-13-9/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLDXKPZBLMJRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNC(=O)C=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62902-73-2 | |

| Record name | 6-(3-chloro-4-fluorophenyl)-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 3 Chloro 4 Fluorophenyl Pyridazin 3 Ol and Analogues

Retrosynthetic Analysis of 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, two primary retrosynthetic disconnections are considered the most logical.

C-C Bond Disconnection: The first approach involves disconnecting the C-C bond between the pyridazinone ring and the 3-chloro-4-fluorophenyl group. This strategy suggests a cross-coupling reaction, such as the Suzuki-Miyaura coupling, as the final bond-forming step. This pathway retrosynthetically yields a 6-halopyridazin-3-ol derivative and (3-chloro-4-fluorophenyl)boronic acid. This method is advantageous for creating a diverse library of analogues by varying the boronic acid component. acs.orgnih.gov

Ring Cyclization Disconnection: The second major strategy involves the disconnection of the pyridazinone ring itself. This approach breaks the heterocyclic ring down to its fundamental components: a hydrazine (B178648) moiety and a 1,4-dicarbonyl compound. Specifically, this leads back to hydrazine and a γ-ketoacid, namely 4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acid. This γ-ketoacid can be conceptually derived from a Friedel-Crafts acylation of 1-chloro-2-fluorobenzene (B165100) with succinic anhydride (B1165640). This is a very common and foundational method for constructing the pyridazinone core. researchgate.netiglobaljournal.com

Classical Synthetic Routes to Pyridazin-3-one Derivatives

Classical methods for synthesizing the pyridazin-3-one scaffold are well-established and versatile, often involving nucleophilic substitution, hydrolysis, or cyclization reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridazine (B1198779) rings, which are electron-deficient and thus activated for nucleophilic attack. dur.ac.ukwikipedia.org In the context of pyridazinone synthesis, SNAr reactions are often used to introduce substituents onto a pre-formed, halogenated pyridazine core. For instance, 3,6-dichloropyridazine (B152260) is a common starting material where one chlorine atom can be selectively substituted by a nucleophile, such as an alkoxide or an amine, while the other can be retained for further modification or later conversion. nih.govnih.govnih.gov

The reactivity of halogens on the pyridazine ring allows for sequential substitutions, enabling the construction of polysubstituted pyridazinones. nih.govresearchgate.net The regioselectivity of the substitution can be influenced by the nature of the nucleophile and other substituents present on the ring. nih.gov Solid-phase syntheses have also utilized this reaction, where 3,6-dichloropyridazine is first attached to a Wang resin via nucleophilic substitution, followed by further functionalization. acs.orgresearchgate.net

Hydrolysis is a fundamental step in many pyridazinone syntheses, particularly as a final step to unmask the hydroxyl group (in its keto tautomeric form). A common route involves the synthesis of a 3-chloropyridazine (B74176) derivative, which is subsequently hydrolyzed to the corresponding pyridazin-3(2H)-one. nih.gov For example, a 3-chloro-6-substituted pyridazine can be heated in an acidic medium, such as glacial acetic acid, to afford the desired pyridazinone. nih.gov This approach is often part of a multi-step sequence where the chlorine atom serves as a useful handle for other transformations (like cross-coupling reactions) before being converted to the final hydroxyl group.

The most prevalent and direct method for constructing the pyridazin-3-one ring is the cyclocondensation of a γ-ketoacid or its ester with hydrazine or its derivatives. iglobaljournal.comsphinxsai.com This reaction forms the six-membered heterocyclic ring in a single, efficient step.

For the synthesis of this compound, the key intermediate would be 4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acid. This precursor can be prepared via a Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. researchgate.net The subsequent reaction of this γ-ketoacid with hydrazine hydrate, typically in a refluxing solvent like ethanol (B145695) or acetic acid, leads to ring closure and dehydration, yielding the target pyridazinone. researchgate.netiglobaljournal.com This method is robust and widely applicable for preparing a variety of 6-arylpyridazinones. nih.govresearchgate.net

| Method | Key Intermediates | Typical Reagents | Advantages |

| Nucleophilic Aromatic Substitution | 3,6-Dichloropyridazine | Amines, Alkoxides, Thiolates | High versatility for functionalization |

| Hydrolysis | 3-Chloro-6-arylpyridazine | Acetic Acid, Mineral Acids | Simple final step to yield the pyridazinone |

| Cyclization | γ-Ketoacids | Hydrazine Hydrate | Direct and efficient formation of the core ring |

Advanced Synthetic Strategies and Innovations for Halogenated Aryl Pyridazin-3-ols

To improve efficiency, yield, and environmental footprint, modern synthetic strategies are increasingly employed. Microwave-assisted synthesis represents a significant advancement in this area.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. mdpi.com

Coupling Reactions for Aryl Substitution

The introduction of an aryl moiety, such as the 3-chloro-4-fluorophenyl group, at the C6 position of the pyridazin-3-ol core is a critical step in the synthesis of the target compound and its analogues. Palladium-catalyzed cross-coupling reactions are paramount for this transformation due to their efficiency, functional group tolerance, and versatility. nih.gov

The Suzuki-Miyaura cross-coupling reaction is one of the most efficient and widely used methods for forming the crucial carbon-carbon bond between the pyridazine ring and the aryl group. nih.govnih.gov This reaction typically involves the coupling of a halogenated pyridazine precursor, such as 6-chloropyridazin-3-ol, with an appropriate arylboronic acid, in this case, (3-chloro-4-fluorophenyl)boronic acid. nih.govresearchgate.net The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor and phosphine (B1218219) ligands, in the presence of a base. nih.govwikipedia.org The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition of palladium to the carbon-halogen bond, often without the need for expensive or specialized ligands. nih.gov Solid-phase syntheses have also been developed where a chloropyridazine moiety is immobilized on a resin and subsequently reacted with various arylboronic acids under Suzuki conditions to produce 6-arylpyridazin-3(2H)-ones. nih.govresearchgate.netacs.org

Other notable coupling reactions applicable to the synthesis of pyridazine derivatives include:

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It could be employed to introduce an alkynyl substituent which can then be further modified, or to directly synthesize 5-alkynyl pyridazinone derivatives. mdpi.com The reaction is catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. wikipedia.orgscirp.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orgorganic-chemistry.org While not directly used for the C-C bond in the target compound's name, it is crucial for synthesizing analogues where an amino group is attached to the pyridazine or aryl ring. The reaction has been successfully applied to the amination of chloropyridazinones. researchgate.net

These coupling reactions offer a robust toolkit for medicinal chemists to generate a diverse library of 6-arylpyridazin-3-ol analogues for further investigation.

Analytical Techniques for Structure Elucidation of Synthesized Derivatives

Following synthesis, the definitive confirmation of the chemical structure of this compound and its derivatives is established through a combination of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the synthesized compounds in solution. Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the protons on the pyridazinone ring and the substituted phenyl ring. The splitting patterns (e.g., doublets, triplets, multiplets) arise from spin-spin coupling between neighboring protons and are key to assigning the substitution pattern.

¹³C NMR (Carbon-13 NMR): This spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shift of each carbon signal indicates its electronic environment (e.g., aromatic, carbonyl, attached to a halogen).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridazinone-H4/H5 | ~7.0 - 8.0 (Doublets) | ~125 - 145 |

| Phenyl-H2' | ~8.0 - 8.2 (Doublet) | ~120 - 135 |

| Phenyl-H5' | ~7.8 - 8.0 (Multiplet) | ~120 - 135 |

| Phenyl-H6' | ~7.4 - 7.6 (Triplet) | ~115 - 125 |

| Pyridazinone C=O (C3) | Not Applicable | ~160 - 165 |

| Pyridazinone C6 | Not Applicable | ~145 - 155 |

| Phenyl C1' | Not Applicable | ~130 - 140 |

| Phenyl C-Cl (C3') | Not Applicable | ~120 - 130 |

Note: Predicted values are based on data for analogous structures. Actual values may vary depending on solvent and experimental conditions. mdpi.comnih.gov

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insight into its structure through fragmentation analysis. mdpi.com Using techniques like Electrospray Ionization (ESI), the molecule is ionized, typically by adding a proton to form the [M+H]⁺ ion. The mass-to-charge ratio (m/z) of this molecular ion confirms the molecular formula. mdpi.com Further fragmentation of the molecular ion by collision-induced dissociation (CID) provides characteristic fragment ions that correspond to the loss of specific parts of the molecule, helping to confirm the connectivity of the atoms. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound (C₁₀H₆ClFN₂O)

| Ion | Description | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 224.01 / 226.01 |

| [M+H]⁺ | Protonated Molecular Ion | 225.02 / 227.02 |

| Key Fragment | Loss of CO | 197.02 / 199.02 |

Note: The presence of chlorine results in a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the energy required to cause the bonds within that group to vibrate. The presence of key absorption bands in the IR spectrum confirms the successful incorporation of desired functionalities. mdpi.commdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (in tautomeric form) | Stretch | 3100 - 3300 (Broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C=O (Amide/Lactam) | Stretch | 1650 - 1690 (Strong) |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-F | Stretch | 1100 - 1250 |

Note: The pyridazin-3-ol exists in tautomeric equilibrium with pyridazin-3(2H)-one, with the keto form often predominating, leading to a strong C=O stretch. vscht.cz

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a purified sample. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. A close correlation between the found and calculated values (typically within ±0.4%) serves as strong evidence for the purity and empirical formula of the synthesized compound. nih.gov

Table 4: Theoretical Elemental Composition of C₁₀H₆ClFN₂O

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 53.47 |

| Hydrogen (H) | 2.69 |

| Chlorine (Cl) | 15.78 |

| Fluorine (F) | 8.46 |

| Nitrogen (N) | 12.47 |

Biological Activity Profiling and Pharmacological Applications

Enzymatic Target Interactions

The pyridazinone core is a recognized pharmacophore that interacts with several key enzyme systems in the body. Research on analogous compounds suggests that 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol may exhibit activity towards enzymes such as Monoamine Oxidase (MAO) and Phosphodiesterase (PDE). However, without direct experimental evidence, any potential interactions remain speculative.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are critical enzymes in the metabolism of neurotransmitters and have been a target for the treatment of neurological disorders.

Derivatives of pyridazinone have been investigated for their ability to selectively inhibit MAO-B. This selectivity is a desirable trait in the development of treatments for neurodegenerative diseases, as it can reduce the side effects associated with non-selective MAO inhibition. While some studies have explored the impact of various substitutions on the pyridazinone ring, specific inhibitory concentrations (IC50) or inhibition constants (Ki) for this compound against MAO-B have not been reported.

The inhibition of MAO-B can lead to increased levels of dopamine (B1211576) in the brain, which is a key therapeutic strategy in managing conditions like Parkinson's disease. The potential of pyridazinone derivatives as MAO-B inhibitors suggests a possible, though unconfirmed, role in the management of neurodegenerative disorders. Further research is necessary to determine if this compound possesses such activity and to what extent.

Phosphodiesterase (PDE) Inhibition and Cardiovascular Effects

Phosphodiesterases are a group of enzymes that regulate intracellular signaling pathways. Their inhibition can lead to a range of physiological effects, particularly on the cardiovascular system.

The PDE superfamily consists of multiple isoenzymes, and selective inhibition of these can lead to targeted therapeutic effects. For instance, PDE3 inhibitors are known for their cardiotonic and vasodilatory effects, while PDE4 inhibitors are explored for their anti-inflammatory properties. The specific selectivity profile of this compound for various PDE isoenzymes has not been documented.

Certain pyridazinone derivatives have been shown to possess vasorelaxant and cardiotonic properties, primarily through the inhibition of PDE3. These effects can be beneficial in the treatment of heart failure and hypertension. While the 3-chloro-4-fluorophenyl substitution might influence these properties, there is no available data to confirm or quantify the vasorelaxant or cardiotonic potential of this compound.

Data Tables

Due to the absence of specific experimental data for this compound in the reviewed literature, data tables for its biological activity cannot be provided at this time.

Proteasome Inhibition

The proteasome is a critical component in cellular protein homeostasis, and its inhibition has emerged as a promising therapeutic strategy for various diseases, including parasitic infections.

Inhibition of Parasitic Proteasomes (e.g., Trypanosoma cruzi)

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health issue in many parts of the world. nih.gov The parasite's proteasome is a validated drug target for the development of new treatments. acs.org Research into a series of pyridazinone compounds has identified them as active and selective inhibitors of the T. cruzi proteasome. nih.govnih.gov This series of compounds was developed through structure-guided design and synthesis to optimize their activity against the parasite's proteasome while minimizing effects on the human equivalent. nih.govacs.org

While this compound is a member of the pyridazinone chemical class, specific data detailing its inhibitory activity against the Trypanosoma cruzi proteasome were not found in the reviewed scientific literature. The broader research on the pyridazinone series, however, suggests that this structural scaffold is a promising starting point for the development of novel treatments for Chagas disease. nih.govdundee.ac.uk

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway. mdpi.comnih.gov The pyridazinone nucleus is recognized as a scaffold for the development of anti-inflammatory agents, with many derivatives showing COX inhibitory activity. nih.govnih.govnih.gov Some pyridazinone derivatives have been investigated as selective COX-2 inhibitors, which could offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. nih.govorientjchem.org

Despite the known anti-inflammatory potential of the pyridazinone class, a review of the available scientific literature did not yield specific data on the cyclooxygenase or lipoxygenase inhibitory activity of this compound.

Receptor Ligand Modulatory Activity

Sigma Receptor Modulation

Sigma receptors, particularly the sigma-1 subtype, are unique proteins in the endoplasmic reticulum that are implicated in a variety of cellular functions and are considered therapeutic targets for neurological and psychiatric disorders. sigmaaldrich.combath.ac.uk

Sigma-1 Receptor Affinity and Selectivity

The sigma-1 receptor has a distinct pharmacological profile, binding to a wide range of compounds. researchgate.net The affinity and selectivity of a ligand for the sigma-1 receptor are crucial determinants of its potential therapeutic effects. However, based on the available scientific literature, no studies have been conducted to evaluate the binding affinity or selectivity of this compound for the sigma-1 receptor.

Potential for Neuropathic Pain Research

Neuropathic pain is a chronic pain condition resulting from damage to the nervous system. mdpi.com There is ongoing research into novel therapeutic agents for its treatment, and some pyridazine-related structures have been explored as potential analgesics. nih.govresearchgate.net However, there is currently no published research investigating the potential of this compound in the context of neuropathic pain.

GABAA Receptor Modulation

The pyridazine (B1198779) nucleus is a component of various compounds that have been explored for their effects on the central nervous system. Some derivatives of pyridazinyl-gamma-aminobutyric acid (GABA) have been identified as antagonists of the GABAA receptor. These findings suggest that the pyridazine scaffold has the potential to interact with this major inhibitory neurotransmitter receptor. However, specific studies detailing the direct modulatory effects of this compound on GABAA receptor function are not extensively available in the current body of scientific literature.

Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5) Modulation

Metabotropic glutamate receptors, particularly the mGlu5 subtype, are crucial for modulating excitatory synaptic transmission and plasticity in the brain. While the broader class of pyridazinone-containing compounds has been investigated for a range of neurological activities, there is a lack of specific published research that characterizes the activity of this compound as a modulator of mGlu5 receptors.

Renin-Angiotensin-Aldosterone System (RAAS) Antagonism

The Renin-Angiotensin-Aldosterone System is a critical regulator of blood pressure and cardiovascular homeostasis. Some bicyclic pyridazo-pyridazine derivatives have been designed and investigated as inhibitors of the Angiotensin-Converting Enzyme (ACE), a key component of the RAAS. This indicates that the pyridazine structural motif may be a viable scaffold for developing RAAS antagonists. Nevertheless, direct evidence and detailed studies concerning the antagonistic properties of this compound on the RAAS are not presently found in the available scientific reports.

Antiproliferative and Anticancer Research

The potential of pyridazinone derivatives in oncology has been an active area of research, with studies exploring their ability to inhibit cancer cell growth and target specific oncogenic pathways.

Mechanisms of Antiproliferative Action

Various derivatives of the 6-aryl-pyridazin-3-one scaffold have demonstrated antiproliferative properties in preclinical studies. The mechanisms underlying these effects are often multifactorial and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression. While the general class of compounds shows promise, specific data elucidating the detailed mechanisms of antiproliferative action for this compound are limited.

Inhibition of Specific Oncogenic Targets (e.g., MDM2)

The murine double minute 2 (MDM2) oncoprotein is a key negative regulator of the p53 tumor suppressor, making it an attractive target for cancer therapy. Research into small-molecule inhibitors of the MDM2-p53 interaction has identified compounds containing a chloro-fluorophenyl moiety as having potential. For instance, potent spirooxindole-based MDM2 inhibitors have been developed that feature a 3-chloro-2-fluorophenyl group. Although this substitution pattern is similar to that of this compound, direct evidence of this specific pyridazinone derivative acting as an MDM2 inhibitor has not been established in the reviewed literature.

Anti-inflammatory and Analgesic Research

The pyridazinone core is a well-established pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic agents. Numerous studies have highlighted the potential of this chemical class to alleviate pain and inflammation. The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes. While extensive research supports the anti-inflammatory and analgesic potential of the broader family of pyridazinone derivatives, specific experimental data and detailed findings for this compound in these therapeutic areas are not yet prevalent in scientific publications.

Antimicrobial and Antitubercular Research

The discovery of novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. New chemical compounds are often screened for their ability to inhibit the growth of various bacteria and fungi. Similarly, with the persistent global health threat of tuberculosis, there is a continuous search for new antitubercular agents that can effectively combat Mycobacterium tuberculosis, including multi-drug resistant strains.

A comprehensive search of scientific databases and literature indicates that this compound has not been the subject of any published antimicrobial or antitubercular studies. While research has been conducted on other pyridazinone derivatives, no specific data exists for this particular compound's activity against microbial or tubercular pathogens. nih.gov

Table 3: Antimicrobial and Antitubercular Screening of this compound (Note: No published data is available for this compound.)

| Organism | Assay Type | Activity (e.g., MIC) |

| No data available | No data available | No data available |

Agrochemical Applications

The pyridazinone chemical scaffold is present in several commercially successful herbicides. researchgate.net Compounds in this class can act as inhibitors of photosynthetic processes in plants, making them effective for weed control in agriculture. Research in this field involves screening compounds for their herbicidal activity against a range of weed species, while also assessing their selectivity and safety towards crops.

Despite the known agrochemical applications of some pyridazinone derivatives, there is no available literature or patent data describing the investigation or use of this compound for any agrochemical purpose, such as a herbicide, insecticide, or plant growth regulator. Its potential in this sector is currently unknown.

Table 4: Agrochemical Profile of this compound (Note: No published data is available for this compound.)

| Application | Target Species | Efficacy |

| No data available | No data available | No data available |

Structure Activity Relationship Sar Studies and Molecular Design

Influence of the Halogenated Phenyl Moiety on Biological Activity

The 6-aryl substituent is a critical determinant of the biological profile of pyridazinone derivatives. The specific halogenation pattern of the phenyl ring, as seen in the 3-chloro-4-fluoro substitution, plays a pivotal role in modulating the compound's potency and selectivity through a combination of electronic, steric, and pharmacokinetic effects.

The presence of both chlorine and fluorine atoms on the phenyl ring significantly impacts the molecule's electronic properties. As highly electronegative elements, they act as strong electron-withdrawing groups, which can influence the pKa of the pyridazinone core and the molecule's ability to participate in crucial intermolecular interactions, such as hydrogen bonding and halogen bonding, with biological targets.

The 3-chloro-4-fluorophenyl moiety has been incorporated into related heterocyclic scaffolds to explore its potential in conferring biological activity. For instance, in a series of 2-(3-chloro-4-fluorophenyl)-pyridazin-3(2H)-one derivatives, this specific substitution pattern was integral to compounds exhibiting anticancer and antiangiogenic properties. The combined inductive effects of the halogens are thought to enhance binding affinity to target enzymes or receptors. General studies on 6-phenylpyridazinones have also shown that halogen substitution on the phenyl ring is a common strategy for developing agents with a range of activities, including analgesic and anti-inflammatory effects. sarpublication.com The specific combination of chlorine at the meta-position and fluorine at the para-position creates a distinct electronic and lipophilic profile that is often explored in medicinal chemistry to optimize potency and selectivity.

The precise placement of the halogen substituents on the phenyl ring is crucial for determining the pharmacological profile of the compound. While direct comparative studies on positional isomers of 6-(chlorofluorophenyl)pyridazin-3-ol are not extensively documented in the literature, the principles of medicinal chemistry suggest that altering the substitution pattern would have profound effects on activity.

Modifications on the Pyridazin-3-ol Core

The pyridazin-3-ol ring is not merely a scaffold but an active participant in the molecule's biological activity. Modifications to this core, including the introduction of various substituents or considerations of its tautomeric state, are key strategies in the molecular design of potent and selective agents.

The introduction of substituents at various positions of the pyridazinone ring can dramatically alter the pharmacological properties of the parent compound.

Substitution at N-2: The nitrogen atom at position 2 is a common site for modification. Attaching different groups, such as alkyl chains or more complex side chains like acetamides, has been shown to modulate analgesic and anti-inflammatory activities in related 6-arylpyridazinones. sarpublication.com

Substitution at C-4 and C-5: These positions offer further opportunities for structural variation. Studies on 2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one have shown that introducing a chlorine atom at the C-4 position and various aliphatic or cyclic saturated amino groups at the C-5 position leads to compounds with significant anticancer and antiangiogenic activities. The nature of the amino substituent at C-5 was found to be critical for potency against different cancer cell lines, as detailed in the table below.

| Compound | Amino Substituent at C-5 | Biological Activity Highlight |

|---|---|---|

| 4a | Pyrrolidin-1-yl | Moderate anticancer activity |

| 4b | Piperidin-1-yl | Good anticancer activity |

| 4c | Morpholin-4-yl | Significant activity against liver cancer cell lines |

| 4d | 4-Methylpiperazin-1-yl | Notable activity against leukemia cell lines |

| 4g | 4-Phenylpiperidin-1-yl | Potent antiangiogenic agent, inhibiting TNFα, VEGF, FGFb, and TGFβ |

| 4i | 4-(4-Chlorophenyl)piperazin-1-yl | Potent antiangiogenic agent, inhibiting TNFα, VEGF, FGFb, and leptin |

The compound 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol can exist in two tautomeric forms: the "-ol" (hydroxy) form and the "-one" (keto) form. Spectroscopic and theoretical studies have consistently shown that for 6-substituted pyridazin-3-ones, the equilibrium strongly favors the keto tautomer, 6-(3-Chloro-4-fluorophenyl)-1,2-dihydropyridazin-3-one.

This preference is critical for bioactivity. The predominant keto form presents a hydrogen bond donor (the N-H group at position 2) and a hydrogen bond acceptor (the C=O group at position 3). This specific arrangement of hydrogen bonding functionalities is crucial for the molecule's interaction with the amino acid residues in the active site of target proteins and enzymes. The ability to form these directed hydrogen bonds is often a key determinant of a compound's binding affinity and biological effect.

Linker Chemistry and Bridging Motifs

The introduction of linkers or bridging motifs is a widely used strategy to connect additional pharmacophoric elements to the core structure or to constrain the molecule into a specific conformation.

In the context of pyridazinone derivatives, various linking strategies have been explored:

Amino Linkers: As demonstrated in the anticancer derivatives mentioned previously, aliphatic and cyclic amino groups at the C-5 position act as linkers to introduce additional cyclic structures, which can explore further binding interactions and influence solubility and pharmacokinetic properties.

Arylpiperazine Moieties: In some series of analgesic pyridazinones, arylpiperazine groups have been attached at the C-6 position, serving as a linker between the pyridazinone core and another aryl group. nih.gov The 4-(4-fluorophenyl)piperazine moiety was found to be particularly effective. nih.gov

N-2 Side Chains: Acetamide side chains linked to the N-2 position of the pyridazinone ring have been utilized to enhance analgesic and anti-inflammatory properties, with the linker allowing the terminal amide group to establish additional interactions. sarpublication.com

Fused Ring Systems: An alternative to flexible linkers is the use of rigid bridging motifs created by fusing another heterocyclic ring to the pyridazinone core. For example, the synthesis of 6-chloro-3-substituted- sarpublication.comresearchgate.netmdpi.comtriazolo[4,3-b]pyridazines creates a rigid, planar system where the triazole ring is fused to the pyridazine (B1198779). nih.gov This approach locks the conformation and presents substituents in a well-defined spatial orientation, which can lead to enhanced potency and selectivity. nih.gov

Conformational Analysis and Flexible Scaffolds

The three-dimensional conformation of a molecule is a critical determinant of its interaction with biological targets. For 6-arylpyridazin-3-ol derivatives, the relative orientation of the pyridazinone and the phenyl rings is a key conformational feature.

Conformational Insights from Related Structures:

While a specific conformational analysis for this compound is not extensively documented in publicly available research, studies on analogous 6-phenylpyridazinone compounds provide valuable insights. Research on various 6-arylpyridazinone derivatives suggests that a certain degree of planarity or a specific torsional angle between the pyridazinone and the phenyl ring is often crucial for biological activity.

For instance, in a related compound, 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine, the 3-chloropyridazine (B74176) and the substituted phenyl rings were found to be planar, with a dihedral angle of 18.77 (6)° between them. nih.gov This suggests that the bicyclic system of this compound is also likely to adopt a conformation where the two rings are nearly coplanar. The presence of the 3-chloro and 4-fluoro substituents on the phenyl ring can influence this conformation through steric and electronic effects, potentially favoring a specific rotational isomer that optimizes target binding.

Computational modeling and techniques like X-ray crystallography are instrumental in determining these conformational preferences. The planarity of the scaffold can facilitate optimal stacking interactions or hydrogen bonding with the target protein.

The Role of Flexible Scaffolds:

The incorporation of flexible scaffolds or linkers into the design of this compound derivatives is a strategy to enhance their binding affinity and selectivity. Flexible linkers, often composed of alkyl chains, ethylene (B1197577) glycol units, or amino acid residues like glycine (B1666218) and serine, can allow different parts of the molecule to adopt optimal positions within a binding site. nih.govkbdna.comigem.org

The design of these linkers is a critical aspect of molecular design, with their length and flexibility being key parameters. researchgate.net For instance, a flexible linker can connect the pyridazinone core to another pharmacophoric group, enabling the molecule to span a larger binding pocket or interact with multiple subsites of a target enzyme.

Conversely, in some applications, rigid linkers are employed to lock the molecule in a specific, bioactive conformation, thereby reducing the entropic penalty upon binding. kbdna.com The choice between a flexible and a rigid scaffold depends on the specific therapeutic target and the desired mode of action.

A hypothetical application of a flexible scaffold to a this compound derivative is presented in the table below, illustrating how different linkers could be used to connect the core to a hypothetical functional group (FG).

Table 1: Hypothetical Flexible Linkers for this compound Derivatives

| Linker Type | Example Linker Structure | Potential Advantage |

| Flexible | -(CH₂)n- | Simple to synthesize, allows for exploration of optimal distance. |

| Semi-Flexible | -(OCH₂CH₂)n- | Improved solubility, can maintain some conformational preference. |

| Rigid | -C≡C- | Locks the molecule in a specific orientation, reduces conformational entropy loss upon binding. |

Rational Design Principles for Pyridazin-3-ol Derivatives

The rational design of pyridazin-3-ol derivatives, including those based on the this compound core, is guided by a deep understanding of their SAR. This involves systematically modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic properties.

Key Principles of Rational Design:

Scaffold Hopping and Bioisosteric Replacement: One common strategy is to replace the pyridazinone core with other heterocyclic systems to explore new chemical space and intellectual property. Bioisosteric replacement of functional groups on the phenyl ring is also a key tactic. For example, the 3-chloro and 4-fluoro substituents are often chosen for their ability to modulate electronic properties and metabolic stability.

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, structure-based design becomes a powerful tool. Docking studies can predict the binding mode of this compound derivatives and guide the design of new analogues with improved interactions. For instance, the pyridazinone moiety in related pyrazolo[3,4-d]pyridazinone derivatives has been shown to form crucial hydrogen bonds with the hinge region of kinases. nih.govresearchgate.net

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to adjacent sites on a target and then linking them together. researchgate.net A flexible linker can be used to connect a fragment that binds in one sub-pocket to the this compound core that occupies another.

Structure-Activity Relationship (SAR) Insights:

SAR studies on related pyridazinone series have revealed several important trends that guide the rational design of new derivatives:

Substitutions on the Phenyl Ring: The nature and position of substituents on the 6-phenyl ring are critical for activity. Halogen substitutions, such as the 3-chloro and 4-fluoro groups in the title compound, can significantly impact potency and selectivity. These substitutions can influence the electronic distribution of the ring and provide additional interaction points with the target.

Modifications of the Pyridazinone Core: Alterations to the pyridazinone ring itself, such as substitution at the N-2 position, can modulate the compound's properties. For example, introducing a linker at this position can be used to attach other functional groups to probe different regions of the binding site.

The following table summarizes key SAR findings from studies on various pyridazinone derivatives, which can be extrapolated to the rational design of analogues of this compound.

Table 2: Summary of Structure-Activity Relationship (SAR) for Pyridazinone Derivatives

| Molecular Region | Modification | Observed Effect on Activity | Reference |

| 6-Phenyl Ring | Halogen Substitution | Often enhances potency and selectivity. | nih.gov |

| Pyridazinone Core | N-2 Substitution | Allows for the introduction of linkers and other functional groups to probe the binding site. | nih.gov |

| Overall Conformation | Planarity | A near-planar arrangement of the phenyl and pyridazinone rings is often associated with higher activity. | nih.gov |

By integrating conformational analysis, the strategic use of flexible scaffolds, and the application of rational design principles guided by SAR, medicinal chemists can systematically optimize the properties of this compound derivatives to develop novel therapeutic agents.

Computational Approaches in Drug Discovery for 6 3 Chloro 4 Fluorophenyl Pyridazin 3 Ol

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com This method is instrumental in understanding how a ligand, such as a pyridazinone derivative, might interact with a biological target at the atomic level.

Ligand-Target Interactions and Binding Affinity Prediction

Molecular docking simulations are crucial for elucidating the interactions between a ligand and its target protein, as well as for estimating the strength of this interaction, often expressed as binding affinity. In studies of pyridazinone derivatives, docking has been used to predict their binding affinities to various receptors. For instance, new series of pyridazin-3(2H)-one derivatives have been evaluated for their in vitro affinity toward both alpha(1)- and alpha(2)-adrenoceptors, with some compounds showing K(i) values in the low nanomolar range. nih.gov The binding affinity is a critical parameter, as it often correlates with the potency of a drug candidate.

Computational tools predict binding affinity through scoring functions, which calculate the free energy of binding. A more negative binding free energy score typically indicates a more favorable binding pose. wjarr.com For example, docking studies on dihydropyridazin-3(2H)-one derivatives have been used to screen for antifungal, antibacterial, and anti-helmintic agents, with the binding affinity scores helping to prioritize compounds for synthesis and further testing. wjarr.com

| Compound Class | Target Protein | Predicted Binding Affinity (Example) | Reference |

| Pyridazin-3(2H)-one derivatives | α1-adrenoceptor | K(i) = 1.9 nM | nih.gov |

| Dihydropyridazin-3(2H)-one derivatives | Fungal protein target | Good binding affinity scores | wjarr.com |

| Pyridazinone derivatives | Vascular Adhesion Protein-1 (VAP-1) | IC50 values from 20 to 290 nM | nih.gov |

This table presents example data from studies on related pyridazinone compounds to illustrate the application of binding affinity prediction.

Active Site Characterization and Binding Mode Analysis

Beyond predicting binding affinity, molecular docking provides detailed insights into the binding mode of a ligand within the active site of a target protein. This includes identifying key amino acid residues that interact with the ligand and the nature of these interactions, such as hydrogen bonds and hydrophobic interactions. For novel pyridazinone inhibitors of Vascular Adhesion Protein-1 (VAP-1), crystal structures of inhibitor-VAP-1 complexes have revealed that these compounds bind reversibly into a unique binding site in the active site channel. nih.govacs.org

Similarly, molecular modeling simulations of substituted pyridazinones with the α1a-adrenoceptor have been performed to predict and rationalize their affinities toward this receptor. eurekaselect.com Docking simulations of 2-chloro-pyridine derivatives containing flavone (B191248) moieties with telomerase have also been used to determine the probable binding model within the active site. nih.gov Such analyses are vital for structure-based drug design, where the goal is to optimize the ligand's structure to enhance its interactions with the target, thereby improving its efficacy and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to pyridazinone derivatives. eurekaselect.comresearchgate.net

In a study on pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles with fungicidal activity, 3D-QSAR models provided a good correlation between the variations in percent inhibition and the steric and electrostatic properties of the compounds. eurekaselect.comresearchgate.net These models offer important structural insights that can guide the design of more active compounds before their synthesis. eurekaselect.comresearchgate.net QSAR and pharmacophore analyses have also been conducted on pyridazinone derivatives as acetylcholinesterase inhibitors to elucidate the structural requirements for their activity. researchgate.net

Molecular Dynamics Simulations and Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. This technique allows for the exploration of the conformational landscape of a ligand and its target, providing a more dynamic and realistic view of their interaction compared to the static picture offered by molecular docking.

In the context of pyridazinone-based compounds, MD simulations have been employed to validate the results of docking analyses and to confirm effective ligand-protein interactions. nih.govresearchgate.net By simulating the behavior of the ligand-protein complex in a solvated environment, MD can help to assess the stability of the predicted binding pose and to identify subtle conformational changes that may occur upon ligand binding. This information is invaluable for a deeper understanding of the molecular recognition process.

Fragment-Based Drug Design (FBDD) Strategies

Fragment-Based Drug Design (FBDD) is an approach that begins by screening small, low-molecular-weight compounds ("fragments") for weak binding to the target protein. Once a binding fragment is identified, it can be grown or linked with other fragments to produce a more potent lead compound. The pyridazine (B1198779) and pyridazinone scaffolds are considered "privileged structures" in drug discovery, meaning they are capable of binding to multiple biological targets. nih.govresearchgate.net

The pyridazine nucleus can be utilized to link other pharmacophoric groups, making it a suitable starting point for FBDD. acs.org By identifying fragments that bind to different sub-pockets of a target's active site, medicinal chemists can strategically link them using a pyridazine core to create novel and potent inhibitors.

Virtual Screening for Novel Ligands

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. youtube.com This approach can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structures of known active compounds.

For pyridazinone-based molecules, inverse virtual screening has been used to identify potential new targets for a library of these compounds. nih.govresearchgate.net This involves screening the compounds against a large database of protein structures to find potential binding partners. Such repurposing strategies can accelerate the drug discovery process by finding new applications for existing chemical scaffolds. nih.govresearchgate.net Virtual screening is a cost-effective method to narrow down the vast chemical space to a manageable number of candidates for experimental testing. youtube.com

| Computational Method | Application to Pyridazinone Derivatives | Key Outcomes |

| Molecular Docking | Prediction of binding modes and affinities to targets like VAP-1 and adrenoceptors. nih.goveurekaselect.com | Identification of key interactions, prioritization of compounds. wjarr.com |

| QSAR | Relating chemical structure to fungicidal or enzyme inhibitory activity. researchgate.netresearchgate.net | Guiding the design of more potent analogs. researchgate.net |

| Molecular Dynamics | Validating docking results and assessing complex stability. nih.govresearchgate.net | Understanding the dynamic nature of ligand-protein interactions. |

| FBDD | Utilizing the pyridazine scaffold to link binding fragments. researchgate.netacs.org | Generation of novel lead compounds. |

| Virtual Screening | Identifying new potential targets for existing pyridazinone libraries. nih.govresearchgate.net | Drug repurposing and hit identification. |

Preclinical Pharmacological and Adme Investigations

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment

No published studies were identified that specifically investigated the in vitro ADME profile of 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol. Therefore, no data is available for the following standard assessments:

Permeability Studies (e.g., MDR1-MDCK assay)

Information regarding the permeability of this compound, typically evaluated using assays such as the Madin-Darby Canine Kidney (MDR1-MDCK) cell line to predict potential blood-brain barrier penetration and interaction with P-glycoprotein efflux pumps, is not available in the public domain.

Solubility Assessments (e.g., Kinetic Solubility, FaSSIF Solubility)

There are no publicly accessible reports on the solubility of this compound. Key parameters such as kinetic solubility and solubility in Fasted State Simulated Intestinal Fluid (FaSSIF), which are crucial for predicting oral absorption, have not been documented for this compound.

Microsomal Stability and Intrinsic Clearance (e.g., Mouse Liver Microsomes)

Data on the metabolic stability of this compound in liver microsomes from any species, including mice, is not available. Consequently, its intrinsic clearance, a measure of how quickly the liver can metabolize the compound, remains undetermined.

Metabolic Pathways and Enzyme Identification (e.g., Aldehyde Oxidase, Xanthine (B1682287) Oxidase)

No studies have been published that elucidate the metabolic pathways of this compound or identify the specific enzymes responsible for its metabolism, such as aldehyde oxidase or xanthine oxidase.

Target Engagement Studies

There is no information available in the scientific literature to suggest a biological target for this compound, nor are there any published studies demonstrating its engagement with a specific protein or pathway.

Future Directions and Research Perspectives

Development of Highly Selective Pyridazin-3-ol Derivatives

A critical objective in modern drug design is maximizing therapeutic efficacy while minimizing off-target effects. This is achieved by designing derivatives with high selectivity for their intended biological target. For pyridazin-3-ol compounds, future research will concentrate on fine-tuning substitutions on both the pyridazinone and phenyl rings to achieve superior selectivity for specific enzyme isoforms or receptor subtypes.

For instance, research into pyridazinone derivatives as monoamine oxidase B (MAO-B) inhibitors has shown that specific substitutions can confer remarkable selectivity over the MAO-A isoform. This is crucial for treating neurodegenerative diseases, where selective MAO-B inhibition is a key therapeutic strategy. Studies have identified compounds like TR2 and TR16, which demonstrate potent and highly selective MAO-B inhibition. The selectivity is attributed to interactions with key residues like E84 or Y326 in the MAO-B binding site. chemrxiv.org The addition of a para-chloro substituent, in particular, was found to increase MAO-B inhibitory activity. chemrxiv.orgbenthamdirect.com

Similarly, in the context of inflammatory diseases, pyridazinone derivatives have been developed as selective inhibitors of phosphodiesterase 4 (PDE4), with a focus on targeting the PDE4B isoform over the highly similar PDE4D. nih.gov Achieving this selectivity is challenging but can be accomplished by exploiting subtle differences in the enzyme's C-terminal control region. nih.gov Future work will likely involve creating extensive structure-activity relationship (SAR) studies to systematically explore how different functional groups at various positions on the 6-phenylpyridazin-3-ol scaffold influence binding affinity and selectivity for a wide range of targets.

Selectivity of Pyridazinone-based MAO-B Inhibitors

| Compound | MAO-B IC₅₀ (μM) | Selectivity Index (SI) for MAO-B vs. MAO-A | Inhibition Type | Kᵢ (μM) |

|---|---|---|---|---|

| TR16 | 0.17 | >235.29 | Competitive | 0.149 ± 0.016 |

| TR2 | 0.27 | 84.96 | Competitive | 0.230 ± 0.004 |

Data sourced from studies on selective MAO-B inhibitors. chemrxiv.orgbenthamdirect.com

Multi-Targeting Strategies for Complex Diseases

Complex multifactorial diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions often involve multiple pathological pathways. nih.govnih.gov This complexity limits the effectiveness of single-target drugs, creating a strong rationale for developing multi-target agents that can modulate several key proteins or pathways simultaneously. The pyridazin-3-ol scaffold is an ideal starting point for designing such molecules. researchgate.net

In oncology, for example, cancer progression can be linked to compromised immune systems, making patients susceptible to infections that further promote inflammation and cancer growth. nih.gov This has spurred the design of pyridazinone-based diarylurea derivatives that exhibit both anticancer and antimicrobial properties. nih.gov Similarly, because cardiovascular diseases and cancer share common risk factors, there is significant interest in developing dual-acting agents. nih.govresearchgate.net Pyridazin-3(2H)-one compounds have been investigated as both vasodilators for treating cardiovascular conditions and as targeted anticancer agents, inhibiting targets like tyrosine kinases and PARP. nih.govnih.gov

For Alzheimer's disease, a multi-target approach involves simultaneously inhibiting acetylcholinesterase (AChE) to manage symptoms and preventing the aggregation of amyloid-beta (Aβ) to slow disease progression. acs.org Pyridazin-3(2H)-one derivatives have been computationally designed as balanced multifunctional agents capable of interacting with both targets, representing a promising therapeutic strategy. acs.org

Prodrug Design and Delivery Systems for Pyridazin-3-ol Derivatives

Overcoming pharmacokinetic challenges like poor solubility, limited permeability, and metabolic instability is essential for a drug candidate's success. Prodrug design is a well-established strategy to tackle these issues. mdpi.comslideshare.net A prodrug is an inactive derivative of a parent molecule that is converted into the active drug within the body. mdpi.com This approach can be applied to 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol to enhance its drug-like properties. For instance, the hydroxyl group of the pyridazin-3-ol could be esterified to create a more lipophilic prodrug, potentially improving its absorption across biological membranes. mdpi.com

Beyond prodrugs, advanced drug delivery systems offer another avenue for optimization. Research has demonstrated the use of micellar nanoparticles for the pH-specific intracellular delivery of novel pyridazine (B1198779) derivatives to combat viral infections like Dengue and Zika. georgiasouthern.edu This system is designed to release the encapsulated antiviral agent in the acidic microenvironment of the trans-Golgi network, a site of viral replication. georgiasouthern.edu Such targeted delivery systems could be adapted for pyridazin-3-ol derivatives to ensure they reach their intended site of action in sufficient concentrations, thereby enhancing efficacy and reducing potential systemic exposure.

Advanced Synthetic Methodologies for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production requires efficient, robust, and sustainable chemical processes. Future research on this compound and its derivatives will necessitate the development of advanced synthetic methodologies. Traditional batch synthesis methods often face challenges in scalability, safety, and efficiency. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Pyridazin-3-ol Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by dramatically reducing the time and cost associated with identifying and optimizing new drug candidates. frontiersin.org For pyridazin-3-ol research, these computational tools can be applied across the entire discovery pipeline.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.